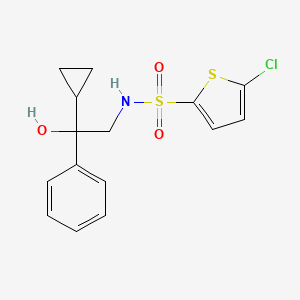
5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group, a phenylethyl group, and a cyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene ring with chlorosulfonic acid, followed by the addition of the appropriate amine.
Substitution with the Phenylethyl Group: The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst.
Addition of the Cyclopropyl Group: The cyclopropyl group is typically added via a cyclopropanation reaction using diazomethane and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents for substitution reactions include halogens, alkyl halides, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its properties could be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving sulfur-containing compounds.
作用機序
The mechanism of action of 5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the phenylethyl and cyclopropyl groups can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.
類似化合物との比較
Similar Compounds
5-chloro-N-(2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide: Lacks the cyclopropyl group, which may affect its binding affinity and selectivity.
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide: Lacks the chlorine atom, which could influence its reactivity and stability.
5-chloro-N-(2-cyclopropyl-2-hydroxyethyl)thiophene-2-sulfonamide: Lacks the phenyl group, potentially reducing its hydrophobic interactions with target proteins.
Uniqueness
The presence of both the cyclopropyl and phenylethyl groups, along with the chlorine atom, makes 5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide unique. These groups contribute to its distinct chemical and biological properties, enhancing its potential as a versatile compound in various applications.
特性
IUPAC Name |
5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S2/c16-13-8-9-14(21-13)22(19,20)17-10-15(18,12-6-7-12)11-4-2-1-3-5-11/h1-5,8-9,12,17-18H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGVEBZPWOFCCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNS(=O)(=O)C2=CC=C(S2)Cl)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














